molecular formula C12H10N2O2 B5502978 N-(3-hydroxyphenyl)nicotinamide

N-(3-hydroxyphenyl)nicotinamide

Cat. No.: B5502978
M. Wt: 214.22 g/mol
InChI Key: PULMAJZSPLRQKY-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by a molecular structure featuring a benzene ring and a pyridine ring, which are nearly coplanar with a small dihedral angle of 5.01°. The amide group connecting the two rings is twisted out of the pyridine plane by 33.54° . In its crystalline form, the molecules form centrosymmetric dimers linked by O—H⋯N hydrogen bonds, which are further connected into chains along the b-axis via N—H⋯O hydrogen bonds . This compound can be synthesized via a reaction involving N-(3-Phenylboronic acid)nicotinamide and copper(II) ion . The primary research value of this compound lies in its use as a building block in chemical synthesis and as a subject in crystallographic studies to understand molecular packing and hydrogen-bonding interactions in the solid state . The presence of the nicotinamide moiety suggests potential interest in biological research. Nicotinamide is a precursor to the essential coenzymes NAD+ and NADP+, which play critical roles in cellular energy metabolism, redox reactions, and DNA repair processes through enzymes like PARP and sirtuins . Researchers may explore derivatives of this compound for various biochemical and pharmacological applications. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-hydroxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULMAJZSPLRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Conformational Differences

The substitution pattern on the phenyl ring critically affects molecular geometry and supramolecular aggregation. Key comparisons include:

Compound Substituent Dihedral Angle (°) Hydrogen Bonding Network Molecular Weight Reference
N-Phenylnicotinamide None 64.81 O–H⋯N (intramolecular) 198.22
N-(3-Methylphenyl)nicotinamide -CH₃ 57.23 Similar to N-phenylnicotinamide 212.25
N-(3-Hydroxyphenyl)nicotinamide -OH 5.02 O–H⋯N (intermolecular dimers), N–H⋯O 214.22
N-(3-Chlorophenyl)nicotinamide -Cl Not reported Likely halogen-mediated interactions 232.67
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide -Cl, -CH₃ Not reported Increased lipophilicity 262.69

Key Observations :

Physicochemical Properties
  • Hydrogen Bonding : The hydroxyl group enables robust intermolecular interactions, distinguishing it from methyl- or halogen-substituted analogs. For example, N-(3-methylphenyl)nicotinamide lacks strong intermolecular O–H bonds, leading to less stable crystal packing .

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxyphenyl)nicotinamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound is typically achieved via copper(II)-mediated reactions. A validated method involves reacting N-(3-phenylboronic acid)nicotinamide with copper nitrate in an ethanol-water solvent system (8:2 v/v) at room temperature for 8 hours, yielding crystals after evaporation and prolonged standing . Key factors influencing yield and purity include:

  • Solvent choice : Polar protic solvents (e.g., ethanol-water) enhance solubility of intermediates.
  • Catalyst concentration : Excess copper nitrate may lead to side reactions; stoichiometric control is critical.
  • Purification : Recrystallization or chromatography (e.g., silica gel) improves purity, as evidenced by elemental analysis (C, H, N ±0.3%) and NMR .

Basic: How is the crystal structure of this compound determined, and what are the key structural features?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

ParameterValue
a (Å)12.1741(13)
b (Å)5.2613(6)
c (Å)15.3113(16)
β (°)94.428(2)
V (ų)977.79(18)

Key structural features:

  • Dihedral angles: 5.01(8)° between phenyl and pyridine rings; 33.54(7)° twist in the amide group relative to the pyridine plane.
  • Hydrogen bonding: Centrosymmetric dimers via O–H⋯N bonds and chains via N–H⋯O interactions along the b-axis .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity (e.g., amide NH at δ ~10 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and O–H (~3300 cm⁻¹) .
  • Mass Spectrometry : Electron ionization (EI-MS) validates molecular weight (MW 214.22 g/mol) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 67.28%, H: 4.67%, N: 13.08%) .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Answer:
The crystal packing is dominated by O–H⋯N (2.72 Å) and N–H⋯O (2.89 Å) hydrogen bonds, forming dimeric units and 1D chains. These interactions:

  • Stabilize the lattice, increasing melting point (>250°C in analogs) .
  • Influence solubility: Strong H-bonding reduces solubility in apolar solvents, necessitating DMF/DMSO for dissolution .
  • Compare with analogs: N-Phenylnicotinamide exhibits a larger dihedral angle (64.81°), altering π-π stacking and bioavailability .

Advanced: How can researchers resolve discrepancies in structural data for nicotinamide derivatives?

Answer:
Contradictions in dihedral angles (e.g., 5.02° vs. 57.23° in N-(3-methylphenyl)nicotinamide) arise from substituent electronic effects. Resolution strategies:

  • Multi-technique validation : Combine SCXRD with DFT calculations to assess conformational energy landscapes.
  • Dynamic NMR : Probe rotational barriers of the amide bond in solution to correlate with solid-state data .
  • Comparative crystallography : Analyze isostructural analogs to identify trends in substituent-driven packing .

Basic: What methodologies are recommended for purity assessment?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity .
  • Melting Point Analysis : Sharp melting points (e.g., 250–252°C in derivatives) indicate crystalline purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Answer:
While direct studies are limited, analogs like HMN-176 (a nicotinamide derivative) suggest:

  • NAD⁺ precursor activity : Enhances cellular metabolism via sirtuin activation, improving stress resistance .
  • Enzyme inhibition : The hydroxyl-phenyl moiety may chelate metal ions in enzyme active sites (e.g., kinases or oxidoreductases) .
  • Anticancer potential : Benzothiazole derivatives show apoptosis induction via ROS modulation; similar pathways are plausible .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage : Desiccated at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Safety : Use fume hoods and PPE; compound is for research use only, not validated for medical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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